molecular formula C13H15N3O2 B14456983 6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione CAS No. 72255-55-1

6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14456983
CAS No.: 72255-55-1
M. Wt: 245.28 g/mol
InChI Key: RBBWJPSVIWZVCJ-UHFFFAOYSA-N
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Description

6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione typically involves the coupling of aniline derivatives with pyrimidine precursors. One common method involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions. This reaction leads to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine derivatives, which can further be utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
  • 6-Benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
  • 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)

Uniqueness

6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione stands out due to its unique anilino substitution, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a different spectrum of interactions with molecular targets, making it a valuable scaffold for drug discovery .

Properties

CAS No.

72255-55-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

6-(4-propan-2-ylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-8(2)9-3-5-10(6-4-9)14-11-7-12(17)16-13(18)15-11/h3-8H,1-2H3,(H3,14,15,16,17,18)

InChI Key

RBBWJPSVIWZVCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2

Origin of Product

United States

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